Ligularine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ligularine involves the extraction from Ligularia hodgsonii using high-performance liquid chromatography (HPLC) coupled with electrospray ionization ion trap mass spectrometry . The process includes the isolation of the compound from the plant material, followed by purification and identification using advanced chromatographic techniques .

Industrial Production Methods: the extraction process from Ligularia species involves similar chromatographic techniques used in laboratory settings, scaled up for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Ligularine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Ligularine has been investigated for its pharmacological properties, particularly in the following areas:

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity : The compound has shown potential in combating oxidative stress, which is linked to various chronic diseases.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth, warranting further investigation into its mechanisms of action and potential therapeutic uses.

This compound's biological activity extends to various systems:

- Cardiovascular System : Studies have demonstrated that this compound may have protective effects on cardiovascular health by improving endothelial function and reducing oxidative damage.

- Nervous System : Its neuroprotective properties are being explored, particularly in the context of neurodegenerative diseases.

Data Tables

Case Study 1: Antioxidant Properties

A study published in Frontiers in Pharmacology examined the antioxidant capacity of this compound using various assays. The results indicated that this compound significantly scavenged free radicals and reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Case Study 2: Antitumor Activity

Research conducted on the effects of this compound on cancer cell lines demonstrated that it could induce apoptosis in malignant cells while sparing normal cells. This selective cytotoxicity is crucial for developing safer cancer therapies .

Wirkmechanismus

The mechanism of action of ligularine involves its interaction with liver cells, leading to hepatotoxicity. The compound is metabolized in the liver, where it forms reactive intermediates that can bind to cellular macromolecules, causing cell damage and death . The molecular targets and pathways involved in this process include the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of pyrrolizidine alkaloids .

Vergleich Mit ähnlichen Verbindungen

Ligularine is compared with other pyrrolizidine alkaloids such as clivorine, hodgsonine, and ligularizine . These compounds share similar structures and toxic effects but differ in their specific chemical properties and biological activities. This compound is unique due to its specific structure and the presence of an otonecine-type pyrrolizidine alkaloid, which distinguishes it from other similar compounds .

Biologische Aktivität

Ligularine is a compound derived from various species of the Ligularia genus, known for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily recognized for its presence in Ligularia species, which belong to the Asteraceae family. Phytochemical investigations have revealed that these plants contain a variety of secondary metabolites, including alkaloids, flavonoids, and terpenoids, contributing to their medicinal properties.

Biological Activities

1. Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. For instance:

- Eremophilane Sesquiterpenoid Lactones : Compounds isolated from L. sagitta demonstrated antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli with varying minimum inhibitory concentrations (MICs) .

- Table 1 : Summary of Antibacterial Activity

Compound Source Target Bacteria MIC (μg/mL) Eremophilane Lactone L. sagitta Staphylococcus aureus Varies Eremophilane Lactone L. hodgsonii Bacillus subtilis 128

2. Cytotoxic Activity

This compound and its derivatives have been evaluated for cytotoxic effects against various cancer cell lines:

- Bieremoligularolide : Reported strong cytotoxicity with IC50 values of 5.5 μM against HL-60 cells and 16.1 μM against SMMC-7721 cells .

- Table 2 : Cytotoxic Effects on Cancer Cell Lines

Compound Cell Line IC50 (μM) Bieremoligularolide HL-60 5.5 Bieremoligularolide SMMC-7721 16.1 Eremoligularin HeLa >100

3. Protein Tyrosine Phosphatase Inhibitory Activity

This compound has been identified as a moderate inhibitor of protein tyrosine phosphatase (PTP1B), which is significant in diabetes and obesity research:

4. Antihepatotoxicity and Antioxidative Activity

The methanol extract of L. fischeri has shown promising antihepatotoxic effects through antioxidative mechanisms:

- 3,4-Dicaffeoylquinic Acid (DCQA) : This active component prevented hepatotoxicity and demonstrated strong antioxidative properties .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anticancer Properties : A study involving the administration of this compound derivatives to patients with advanced lung cancer showed promising results in tumor reduction and improved quality of life .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in combination therapies for various cancers, focusing on its synergistic effects with conventional chemotherapeutics .

Eigenschaften

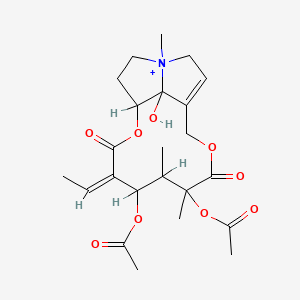

IUPAC Name |

[(4Z)-7-acetyloxy-4-ethylidene-17-hydroxy-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-en-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32NO9/c1-7-17-19(31-14(3)25)13(2)22(5,33-15(4)26)21(28)30-12-16-8-10-24(6)11-9-18(23(16,24)29)32-20(17)27/h7-8,13,18-19,29H,9-12H2,1-6H3/q+1/b17-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFFAMMZKASLBJ-IDUWFGFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32NO9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34429-54-4 | |

| Record name | Ligularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034429544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.